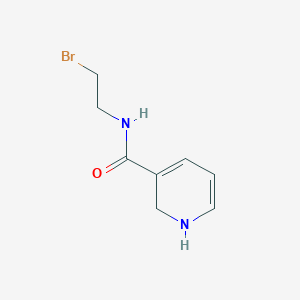
n-(2-Bromoethyl)-1,2-dihydropyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Bromoethyl)-1,2-dihydropyridine-3-carboxamide is an organic compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a bromoethyl group attached to the nitrogen atom and a carboxamide group at the 3-position of the dihydropyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromoethyl)-1,2-dihydropyridine-3-carboxamide typically involves the reaction of 1,2-dihydropyridine-3-carboxamide with 2-bromoethanol in the presence of a suitable base. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems for the addition of reagents and monitoring of reaction parameters ensures consistent product quality.
化学反应分析
Types of Reactions
N-(2-Bromoethyl)-1,2-dihydropyridine-3-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction Reactions: The carboxamide group can be reduced to form amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the bromoethyl group.
Oxidation Reactions: Pyridine derivatives.
Reduction Reactions: Amine derivatives.
科学研究应用
N-(2-Bromoethyl)-1,2-dihydropyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including its role as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(2-Bromoethyl)-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The dihydropyridine ring can interact with receptors or enzymes, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
- N-(2-Chloroethyl)-1,2-dihydropyridine-3-carboxamide
- N-(2-Iodoethyl)-1,2-dihydropyridine-3-carboxamide
- N-(2-Fluoroethyl)-1,2-dihydropyridine-3-carboxamide
Uniqueness
N-(2-Bromoethyl)-1,2-dihydropyridine-3-carboxamide is unique due to the presence of the bromoethyl group, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromo group is more reactive in substitution reactions, making it a valuable intermediate for the synthesis of a wide range of derivatives.
属性
CAS 编号 |
64037-99-6 |
|---|---|
分子式 |
C8H11BrN2O |
分子量 |
231.09 g/mol |
IUPAC 名称 |
N-(2-bromoethyl)-1,2-dihydropyridine-3-carboxamide |
InChI |
InChI=1S/C8H11BrN2O/c9-3-5-11-8(12)7-2-1-4-10-6-7/h1-2,4,10H,3,5-6H2,(H,11,12) |
InChI 键 |
KJGGXIOQJLNOGL-UHFFFAOYSA-N |
规范 SMILES |
C1C(=CC=CN1)C(=O)NCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(Phenylmethaneselenonyl)carbonyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14492327.png)
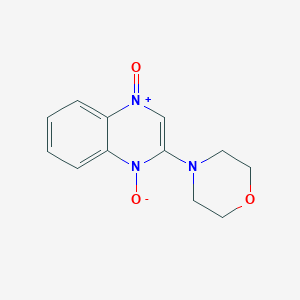
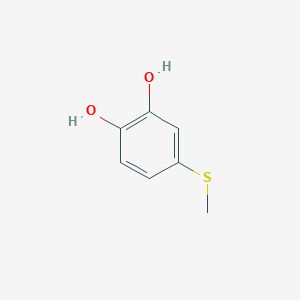
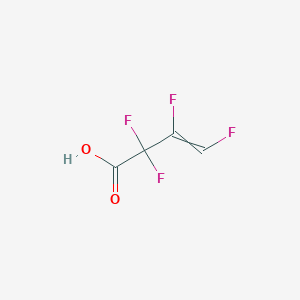
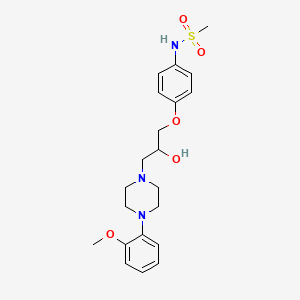

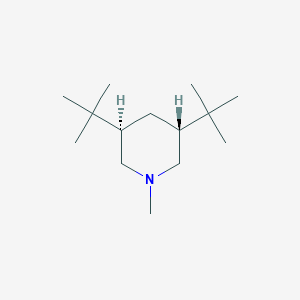

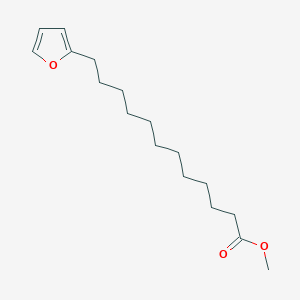
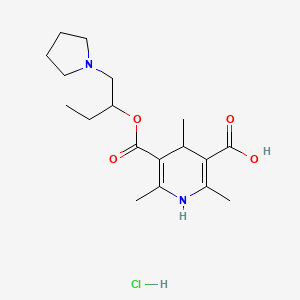

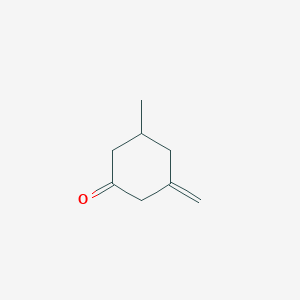
![Benzyl [(4-carbamoylphenyl)methyl]carbamate](/img/structure/B14492393.png)

